Quinaldic-d6 Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H7NO2 |

|---|---|

Molecular Weight |

179.20 g/mol |

IUPAC Name |

3,4,5,6,7,8-hexadeuterioquinoline-2-carboxylic acid |

InChI |

InChI=1S/C10H7NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H,12,13)/i1D,2D,3D,4D,5D,6D |

InChI Key |

LOAUVZALPPNFOQ-MZWXYZOWSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=N2)C(=O)O)[2H])[2H])[2H])[2H] |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Quinaldic-d6 Acid: A Technical Overview of its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of Quinaldic-d6 Acid. It is intended to be a valuable resource for researchers and professionals engaged in drug development and scientific investigation involving isotopically labeled compounds. This document presents quantitative data in structured tables, details relevant experimental methodologies, and includes visualizations of its chemical structure and metabolic context.

Chemical and Physical Properties

This compound, the deuterated analog of Quinaldic Acid, is a valuable tool in metabolic research and analytical chemistry. The substitution of hydrogen with deuterium atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart. Below is a summary of its key chemical and physical properties. Properties of the non-deuterated form are provided for context.

| Property | Value | Source |

| IUPAC Name | 3,4,5,6,7,8-hexadeuterioquinoline-2-carboxylic acid | [1][2] |

| Synonyms | 2-Quinolinecarboxylic Acid D6 | [1][2] |

| Molecular Formula | C₁₀D₆HNO₂ | [1] |

| Molecular Weight | 179.205 g/mol | |

| Accurate Mass | 179.085 Da | |

| CAS Number | 1219802-18-2 | |

| Unlabeled CAS Number | 93-10-7 | |

| Appearance | Crystals, Light brown needle-like crystalline powder (for unlabeled) | |

| Melting Point (unlabeled) | 156-158 °C | |

| Solubility in Water (unlabeled) | 14 g/L at 25 °C | |

| Isotopic Enrichment | ≥ 99 atom % D |

Chemical Structure

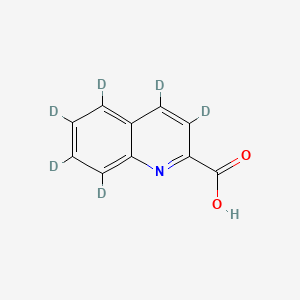

This compound consists of a quinoline ring system with a carboxylic acid group at the 2-position. The six hydrogen atoms on the benzene ring portion of the quinoline structure are replaced with deuterium.

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis of this compound

While a specific, detailed protocol for the commercial synthesis of this compound is proprietary, a common method for deuteration of aromatic carboxylic acids is through palladium-catalyzed C-H activation and deuteration using heavy water (D₂O) as the deuterium source.

Objective: To synthesize this compound from Quinaldic Acid via palladium-catalyzed H/D exchange.

Materials:

-

Quinaldic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

8-Aminoquinoline (as a directing group, if necessary)

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add Quinaldic acid, a catalytic amount of Pd(OAc)₂, and if required for ortho-selectivity, a directing group like 8-aminoquinoline.

-

Add anhydrous DMF as the solvent, followed by an excess of D₂O.

-

The reaction mixture is heated under an inert atmosphere. The reaction progress is monitored by LC-MS to observe the incorporation of deuterium atoms.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is redissolved in ethyl acetate and washed with a dilute HCl solution to remove the directing group, followed by a brine wash.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated.

-

The crude product is purified by column chromatography or recrystallization to yield pure this compound.

Analytical Characterization

The identity and isotopic enrichment of the synthesized this compound would be confirmed using the following analytical techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight and determine the level of deuterium incorporation by comparing the mass-to-charge ratio (m/z) of the deuterated and non-deuterated standards.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the absence of proton signals in the deuterated positions of the aromatic ring.

-

¹³C NMR: To confirm the carbon skeleton of the molecule.

-

The table below shows the expected ¹H NMR chemical shifts for unlabeled Quinaldic Acid. For this compound, the signals corresponding to the protons on the benzene ring would be absent.

| Chemical Shift (ppm) | Multiplicity | Corresponding Protons (unlabeled) |

| 7.67 - 7.70 | m | Aromatic CH |

| 7.83 - 7.86 | m | Aromatic CH |

| 7.95 - 8.01 | m | Aromatic CH |

| 8.10 - 8.11 | m | Aromatic CH |

| 8.44 - 8.45 | m | Aromatic CH |

Data for unlabeled Quinaldic Acid from HMDB and SpectraBase.

Biological Context and Signaling Pathways

Quinaldic acid is a metabolite of the essential amino acid L-tryptophan. The majority of dietary tryptophan is metabolized through the kynurenine pathway. Dysregulation of this pathway has been implicated in various neurological and inflammatory conditions. Quinaldic acid is formed from kynurenic acid, another key metabolite in this pathway.

The following diagram illustrates the position of Quinaldic Acid within the Tryptophan metabolism pathway.

References

The Role of Quinaldic-d6 Acid in Modern Research: A Technical Guide

For Immediate Release

AUSTIN, TX – Quinaldic-d6 Acid, a deuterated analog of the tryptophan metabolite Quinaldic Acid, is a critical tool in advanced biomedical and pharmaceutical research. This stable isotope-labeled compound serves as an indispensable internal standard for mass spectrometry-based analytical methods, enabling precise and accurate quantification of its non-deuterated counterpart in complex biological matrices. This technical guide provides an in-depth overview of the core applications of this compound, complete with detailed experimental protocols and data presentation for researchers, scientists, and drug development professionals.

Core Application: Internal Standard in LC-MS/MS Bioanalysis

The primary application of this compound is as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays. Due to its structural and chemical similarity to the endogenous analyte, Quinaldic Acid, it co-elutes and experiences similar ionization effects in the mass spectrometer. However, its increased mass, due to the six deuterium atoms, allows it to be distinguished from the unlabeled analyte. This ensures high accuracy and precision in quantification by correcting for variability in sample preparation and instrument response.

A key area of application is in pharmacokinetic (PK) studies, which are fundamental to drug development. These studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. By accurately measuring the concentration of metabolites like Quinaldic Acid over time, researchers can gain insights into metabolic pathways and potential drug-drug interactions.

Experimental Protocol: Pharmacokinetic Study of Quinaldic Acid in a Rodent Model

This section outlines a detailed methodology for a pharmacokinetic study of Quinaldic Acid in rats, employing this compound as an internal standard.

1. Animal Studies:

-

Subjects: Male Sprague-Dawley rats (n=6 per group), weighing 250-300g.

-

Acclimation: Animals are acclimated for at least one week prior to the study with a 12-hour light/dark cycle and free access to food and water.

-

Dosing:

-

Intravenous (IV) Group: Quinaldic Acid is administered as a single bolus injection via the tail vein at a dose of 5 mg/kg.

-

Oral (PO) Group: Quinaldic Acid is administered by oral gavage at a dose of 20 mg/kg.

-

-

Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein at pre-dose (0) and at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K2-EDTA).

-

Plasma Preparation: Plasma is separated by centrifugation at 4°C and 13,000 rpm for 10 minutes and stored at -80°C until analysis.

2. Sample Preparation for LC-MS/MS Analysis:

-

To 50 µL of plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).

-

Add 150 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

3. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatography: A high-performance liquid chromatography (HPLC) system equipped with a C18 reversed-phase column.

-

Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

MRM Transitions:

-

Quinaldic Acid: [Precursor Ion] -> [Product Ion]

-

This compound: [Precursor Ion+6] -> [Product Ion]

-

Data Presentation

The following tables summarize the validation of the analytical method and the pharmacokinetic parameters obtained from the study.

Table 1: Analytical Method Validation Parameters

| Parameter | Specification | Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| LLOQ | Signal-to-Noise > 10 | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% | 4.5% - 8.2% |

| Inter-day Precision (%CV) | < 15% | 6.1% - 9.5% |

| Accuracy (%Bias) | Within ±15% | -7.8% to 10.3% |

| Recovery | Consistent and reproducible | > 85% |

| Matrix Effect | Minimal | < 10% |

Table 2: Pharmacokinetic Parameters of Quinaldic Acid in Rats (Mean ± SD)

| Parameter | Intravenous (5 mg/kg) | Oral (20 mg/kg) |

| Cmax (ng/mL) | 2580 ± 310 | 850 ± 120 |

| Tmax (h) | 0.083 | 1.0 ± 0.5 |

| AUC(0-t) (ng·h/mL) | 4120 ± 550 | 5400 ± 730 |

| AUC(0-∞) (ng·h/mL) | 4250 ± 580 | 5650 ± 780 |

| t1/2 (h) | 2.5 ± 0.4 | 3.1 ± 0.6 |

| CL (L/h/kg) | 1.18 ± 0.15 | - |

| Vd (L/kg) | 4.2 ± 0.7 | - |

| F (%) | - | 31.5 ± 4.2 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Visualizing the Workflow and Rationale

Diagrams generated using Graphviz provide a clear visual representation of the experimental and logical workflows.

Conclusion

This compound is a powerful tool for researchers in drug metabolism and pharmacokinetics. Its use as an internal standard in LC-MS/MS analysis provides the necessary reliability for quantifying Quinaldic Acid in biological samples, thereby facilitating a deeper understanding of metabolic processes and the behavior of pharmaceutical compounds in vivo. The methodologies and data presented in this guide offer a robust framework for the implementation of this compound in research settings.

Unraveling the Fragmentation Fingerprint: A Technical Guide to Quinaldic-d6 Acid Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation of Quinaldic-d6 Acid. By understanding its fragmentation pathways, researchers can enhance metabolite identification, quantify analytes with greater accuracy, and accelerate drug development pipelines. This document outlines the core fragmentation patterns based on data from its non-deuterated analog, quinaldic acid, and extrapolates these findings to the deuterated species.

Core Concepts in Quinaldic Acid Fragmentation

Quinaldic acid, a quinolinemonocarboxylic acid, exhibits characteristic fragmentation patterns under mass spectrometry, primarily through the loss of its carboxylic acid group and subsequent cleavages of the quinoline ring structure. Electron ionization (EI) and collision-induced dissociation (CID) are key techniques for elucidating these pathways.

The primary fragmentation event for quinaldic acid involves the neutral loss of the carboxyl group (–COOH) as carbon dioxide (CO2), resulting in a prominent fragment ion. Further fragmentation of the quinoline ring can then occur.

Predicted Fragmentation of this compound

For this compound, the deuterium labels are situated on the benzene ring of the quinoline structure. This isotopic labeling is crucial for distinguishing the compound in complex matrices and for internal standardization in quantitative assays. The fragmentation pattern is predicted to follow that of the unlabeled compound, with a corresponding mass shift in the fragments containing the deuterated ring.

The molecular weight of quinaldic acid is 173.17 g/mol . The primary fragment observed in its mass spectrum is the loss of the carboxyl group (45 Da), leading to a quinoline fragment at m/z 128. For this compound, the molecular weight will be approximately 179.17 g/mol . The initial loss of the carboxyl group will result in a deuterated quinoline fragment.

Quantitative Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound based on the known fragmentation of quinaldic acid. The m/z values for this compound are calculated based on the fragmentation of the unlabeled compound and the presence of six deuterium atoms on the benzene portion of the quinoline ring.

| Precursor Ion (this compound) [M-H]⁻ | Predicted Fragment Ion | Neutral Loss | Predicted m/z of Fragment Ion | Description |

| 178.08 | [C₁₀D₆HNO₂ - H]⁻ | - | 178.08 | Deprotonated molecular ion |

| 178.08 | [C₉D₆N]⁻ | COOH | 133.08 | Loss of the carboxylic acid group |

| 178.08 | [C₈D₅]⁻ | C₂HNO₂ | 107.08 | Fragmentation of the pyridine ring |

Experimental Protocols

While specific experimental data for this compound is not publicly available, a general methodology for its analysis by liquid chromatography-mass spectrometry (LC-MS) is provided below. This protocol is based on standard methods for the analysis of small organic acids.

Liquid Chromatography Conditions:

-

Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separation.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start at 5% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then re-equilibrating at 5% B for 3 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 600 L/hr.

-

Collision Gas: Argon.

-

Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a full range of fragment ions.

-

Analyzer: A time-of-flight (TOF) or quadrupole time-of-flight (Q-TOF) mass analyzer is recommended for accurate mass measurements.

Visualization of Fragmentation Pathways

The following diagrams illustrate the predicted fragmentation pathway of this compound and a typical experimental workflow for its analysis.

Caption: Predicted fragmentation of this compound.

Caption: A typical LC-MS workflow for analysis.

By leveraging the principles outlined in this guide, researchers can confidently identify and quantify this compound, leading to more robust and reliable scientific outcomes. The provided experimental parameters offer a solid starting point for method development, while the visualized fragmentation pathways serve as a clear conceptual framework.

An In-depth Technical Guide to Quinaldic-d6 Acid: Physical, Chemical, and Biological Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and biological characteristics of Quinaldic-d6 Acid. It is intended to serve as a valuable resource for researchers and professionals engaged in drug development and various scientific disciplines where isotopically labeled compounds are utilized.

Core Physical and Chemical Properties

This compound, a deuterated isotopologue of Quinaldic Acid, is primarily utilized as an internal standard in analytical methodologies, particularly in mass spectrometry-based assays, to ensure accurate quantification of its unlabeled counterpart. The incorporation of six deuterium atoms into the quinoline ring structure results in a distinct mass shift, facilitating its differentiation from the endogenous analyte. While many of its physical properties are comparable to the non-deuterated form, slight variations may arise due to the kinetic isotope effect.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound and its non-deuterated analog, Quinaldic Acid.

| Property | This compound | Quinaldic Acid | Source(s) |

| Molecular Formula | C₁₀HD₆NO₂ | C₁₀H₇NO₂ | [1][2] |

| Molecular Weight | 179.21 g/mol | 173.17 g/mol | [3] |

| CAS Number | 1219802-18-2 | 93-10-7 | [3] |

| Appearance | Crystals | White to light brown crystalline powder | |

| Melting Point | Not explicitly reported; expected to be similar to Quinaldic Acid | 156-158 °C | |

| Solubility | Not explicitly reported; expected to be similar to Quinaldic Acid | Soluble in DMSO (35 mg/mL) and moderately soluble in water. | |

| Purity (Isotopic) | ≥98 atom % D | N/A | |

| Storage Conditions | Store at room temperature | Store at room temperature |

Experimental Protocols

Detailed experimental protocols are crucial for the effective application of this compound in a research setting. This section outlines generalized methodologies for its synthesis and analysis, based on established chemical principles, as specific protocols for the deuterated form are not widely published.

Synthesis of this compound (General Approach)

The synthesis of this compound typically involves the deuteration of a suitable precursor. A plausible synthetic route would be the deuteration of quinoline followed by carboxylation.

Step 1: Deuteration of Quinoline

A common method for deuteration of aromatic rings is through acid-catalyzed hydrogen-deuterium exchange.

-

Materials: Quinoline, Deuterated sulfuric acid (D₂SO₄), Deuterium oxide (D₂O).

-

Procedure:

-

Quinoline is dissolved in an excess of deuterated sulfuric acid and deuterium oxide.

-

The mixture is heated under reflux for an extended period (e.g., 24-48 hours) to facilitate the exchange of protons on the aromatic ring with deuterium atoms.

-

The reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the aromatic proton signals.

-

Upon completion, the reaction mixture is carefully neutralized with a suitable base (e.g., sodium carbonate) in D₂O.

-

The deuterated quinoline is then extracted with an organic solvent (e.g., diethyl ether), dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

Step 2: Carboxylation of Deuterated Quinoline

The introduction of the carboxylic acid group at the 2-position can be achieved through a Reissert reaction or similar methodologies.

-

Materials: Deuterated quinoline, Potassium cyanide (KCN) or Trimethylsilyl cyanide (TMSCN), Benzoyl chloride, Hydrochloric acid (HCl).

-

Procedure:

-

Deuterated quinoline is reacted with potassium cyanide and benzoyl chloride in a two-phase system (e.g., dichloromethane/water) to form the Reissert compound.

-

The resulting Reissert compound is then hydrolyzed using a strong acid, such as hydrochloric acid, to yield this compound.

-

The product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Analytical Methods

This compound is primarily used as an internal standard in quantitative analysis. A typical workflow for its use in a liquid chromatography-mass spectrometry (LC-MS) assay is described below.

-

Sample Preparation:

-

A known amount of this compound is spiked into the biological matrix (e.g., plasma, urine) or experimental sample.

-

The sample is then subjected to a protein precipitation or liquid-liquid extraction procedure to remove interfering substances.

-

The extracted sample is reconstituted in a solvent compatible with the LC mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatography: Separation is typically achieved on a C18 reversed-phase column. The mobile phase often consists of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Quinaldic Acid and this compound are monitored. For example:

-

Quinaldic Acid: m/z 174 -> [fragment ion]

-

This compound: m/z 180 -> [fragment ion]

-

-

Quantification: The peak area ratio of the analyte (Quinaldic Acid) to the internal standard (this compound) is used to construct a calibration curve and determine the concentration of the analyte in the unknown samples.

-

Biological Activity and Signaling Pathways

While this compound is primarily used as a stable isotope-labeled standard, the biological activities of its non-deuterated counterpart, Quinaldic Acid, provide valuable context for its potential interactions in biological systems. Quinaldic acid is a metabolite of tryptophan.

A notable study has demonstrated the antiproliferative effects of Quinaldic Acid on human colon cancer cell lines. The study revealed that Quinaldic Acid can suppress cell growth by modulating several key signaling pathways.

Signaling Pathways Affected by Quinaldic Acid

The antiproliferative effects of Quinaldic Acid in colon cancer cells have been linked to the modulation of the following signaling pathways:

-

MAPK Pathway: Alterations in the phosphorylation levels of ERK1/2 and p38, key components of the mitogen-activated protein kinase (MAPK) pathway, were observed.

-

CREB Pathway: Changes in the phosphorylation of cAMP response element-binding protein (CREB) and its gene expression were noted.

-

PI3K/Akt Pathway: The study also reported an impact on the phosphorylation of Akt (protein kinase B), a central node in the PI3K/Akt signaling cascade.

The following diagram illustrates the logical relationship of how Quinaldic Acid influences these key signaling pathways to exert its antiproliferative effects.

References

The Role of Quinaldic-d6 Acid in Tryptophan Metabolism Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Quinaldic-d6 Acid as an internal standard in the quantitative analysis of tryptophan metabolites. Tryptophan metabolism is a critical area of study in neuroscience, immunology, and oncology, with its dysregulation implicated in numerous disease states. Accurate quantification of tryptophan and its downstream metabolites is paramount for understanding these complex biological processes and for the development of novel therapeutics. This guide details the principles behind the use of stable isotope-labeled internal standards, provides a representative experimental protocol for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and presents typical concentrations of key tryptophan metabolites found in human plasma.

The Principle of Isotope Dilution Mass Spectrometry in Tryptophan Metabolism Analysis

The gold standard for quantitative analysis of small molecules in complex biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with isotope dilution. This technique relies on the use of a stable isotope-labeled (SIL) internal standard, which is a version of the analyte of interest where one or more atoms have been replaced with a heavier isotope (e.g., deuterium, ¹³C, ¹⁵N).

This compound is the deuterated form of quinaldic acid, a metabolite in the kynurenine pathway of tryptophan metabolism. Its near-identical chemical and physical properties to the endogenous (unlabeled) quinaldic acid make it an ideal internal standard. By adding a known amount of this compound to a sample at the beginning of the preparation process, it experiences the same variations as the endogenous analyte during extraction, chromatography, and ionization. The mass spectrometer can differentiate between the deuterated standard and the native analyte due to their mass difference. The ratio of the signal from the endogenous analyte to the signal from the deuterated internal standard is used for quantification, which corrects for any analyte loss or signal suppression/enhancement, thereby ensuring high accuracy and precision.

Tryptophan Metabolism Pathways

Tryptophan is an essential amino acid that is metabolized through three major pathways: the kynurenine pathway, the serotonin pathway, and the indole pathway. The kynurenine pathway is the main route of tryptophan degradation, accounting for over 95% of its metabolism. Dysregulation of these pathways has been linked to various disorders, including neurodegenerative diseases, cancer, and psychiatric conditions.

Quantitative Data on Tryptophan Metabolites

While a specific published dataset utilizing this compound as an internal standard could not be located in the reviewed literature, the following table presents representative concentrations of key tryptophan metabolites in human plasma, as determined by LC-MS/MS with the use of other appropriate deuterated internal standards. These values provide a general reference for researchers in the field.[1]

| Metabolite | Concentration Range in Human Plasma (ng/mL) |

| Tryptophan | 7,000 - 15,000 |

| Kynurenine | 43.7 - 1790[1] |

| Kynurenic Acid | 1.9 - 14[1] |

| 3-Hydroxykynurenine | 1.9 - 47[1] |

| Anthranilic Acid | 0.5 - 13.4[1] |

| Xanthurenic Acid | 1.2 - 68.1 |

| Quinolinic Acid | 39 - 180 |

| Picolinic Acid | 3.2 - 49.4 |

| Serotonin | 1.8 - 103 |

| 5-Hydroxyindoleacetic Acid | 1.5 - 15 |

| Nicotinamide | 21.1 - 147.3 |

Experimental Protocol: Quantification of Tryptophan Metabolites using LC-MS/MS

This section outlines a detailed, representative methodology for the simultaneous quantification of tryptophan and its metabolites in human plasma using this compound as an internal standard. This protocol is a composite based on established methods for tryptophan metabolite analysis.

Materials and Reagents

-

Analytes and Internal Standards: Tryptophan, kynurenine, kynurenic acid, 3-hydroxykynurenine, anthranilic acid, xanthurenic acid, quinolinic acid, picolinic acid, serotonin, 5-hydroxyindoleacetic acid, and their corresponding deuterated internal standards, including this compound.

-

Solvents: LC-MS grade methanol, acetonitrile, and water.

-

Additives: Formic acid.

-

Biological Matrix: Human plasma.

Sample Preparation

-

Thawing: Thaw plasma samples on ice.

-

Internal Standard Spiking: To 100 µL of plasma, add a working solution of the deuterated internal standards, including this compound, to achieve a final concentration appropriate for the expected analyte levels and instrument sensitivity.

-

Protein Precipitation: Add 400 µL of ice-cold methanol to the plasma sample.

-

Vortexing and Incubation: Vortex the mixture for 1 minute and incubate at -20°C for 20 minutes to facilitate complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

LC-MS/MS Conditions

-

Liquid Chromatography System: An ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate the diverse range of metabolites. For example:

-

0-1 min: 2% B

-

1-8 min: 2-80% B

-

8-9 min: 80% B

-

9-9.1 min: 80-2% B

-

9.1-12 min: 2% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

Mass Spectrometry Parameters

Multiple Reaction Monitoring (MRM) is used for the detection and quantification of each analyte and its corresponding internal standard. The precursor ion (Q1) and product ion (Q3) for each compound need to be optimized.

Table 2: Representative MRM Transitions for Tryptophan Metabolites and Proposed Transitions for this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Tryptophan | 205.1 | 188.1 |

| Tryptophan-d5 | 210.1 | 192.1 |

| Kynurenine | 209.1 | 192.1 |

| Kynurenine-d4 | 213.1 | 196.1 |

| Kynurenic Acid | 190.1 | 144.1 |

| Kynurenic Acid-d5 | 195.1 | 149.1 |

| Quinolinic Acid | 168.1 | 124.1 |

| Quinolinic Acid-d3 | 171.1 | 127.1 |

| Quinaldic Acid | 174.1 | 128.1 |

| This compound | 180.1 | 134.1 |

Note: The MRM transitions for Quinaldic Acid and this compound are proposed based on the expected fragmentation pattern of carboxylic acids (loss of COOH, m/z 46) and may require empirical optimization.

Conclusion

This compound serves as a valuable tool in the precise and accurate quantification of tryptophan metabolites. Its use as an internal standard in LC-MS/MS-based methods, following the principles of isotope dilution, is essential for obtaining reliable data in studies investigating the role of tryptophan metabolism in health and disease. The experimental protocol provided in this guide offers a robust starting point for researchers to develop and validate their own analytical methods. While a specific published dataset using this compound was not identified, the representative data presented offers a useful benchmark for expected physiological concentrations of key tryptophan metabolites. The continued application of such rigorous analytical techniques will undoubtedly advance our understanding of the intricate roles of tryptophan metabolism in various physiological and pathological processes.

References

Commercial Suppliers and Technical Guide for High-Purity Quinaldic-d6 Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers of high-purity Quinaldic-d6 Acid, a deuterated analog of Quinaldic Acid. This document is intended for researchers, scientists, and drug development professionals who require this stable isotope-labeled compound for their studies. This guide includes a summary of commercial suppliers, an examination of its role in cellular signaling, and detailed experimental protocols for relevant assays.

High-Purity this compound: Commercial Availability

This compound of high isotopic and chemical purity is available from several specialized chemical suppliers. The following table summarizes the key quantitative data for offerings from prominent vendors.

| Supplier | Product Code | CAS Number | Isotopic Purity | Chemical Purity | Available Quantities |

| LGC Standards | CDN-D-6514 | 1219802-18-2 | 99 atom % D | min 98% | 0.01 g, 0.05 g |

| CDN Isotopes | D-6514 | 1219802-18-2 | 99 atom % D | Not specified | 0.01 g, 0.05 g |

| Analytical Standard Solutions (A2S) | Q503 | 1219802-18-2 | Not specified | Not specified | Not specified |

| Mithridion | Not specified | Not specified | Not specified | Not specified | 1 mg |

| TRC | TRC-Q700491 | 1219802-18-2 | Not specified | Not specified | 1 mg, 5 mg |

Biological Activity: Modulation of Cellular Signaling Pathways

Quinaldic acid, the non-deuterated parent compound of this compound, has been shown to exhibit antiproliferative effects in colon cancer cells.[1] Studies have demonstrated that Quinaldic Acid can influence key cellular signaling pathways that are critical in cancer progression. Specifically, it has been observed to alter the phosphorylation status of several important kinases, including Extracellular signal-regulated kinase (ERK) 1/2, p38, cAMP response element-binding protein (CREB), and Akt (protein kinase B).[1]

The diagram below illustrates the signaling pathways affected by Quinaldic Acid.

Caption: Signaling pathways modulated by Quinaldic Acid in colon cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to investigate the biological effects of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cell lines, such as HT-29.[2][3][4]

Materials:

-

HT-29 human colorectal adenocarcinoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

-

96-well tissue culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HT-29 cells into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

-

Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Caption: Workflow for the MTT cell viability assay.

Analysis of Signaling Pathway Activation by Western Blotting

This protocol describes how to analyze the phosphorylation status of key signaling proteins (ERK1/2, p38, Akt) in cells treated with this compound.

Materials:

-

HT-29 cells

-

6-well tissue culture plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38, anti-total-p38, anti-phospho-Akt, anti-total-Akt, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Seed HT-29 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane and add ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Caption: Workflow for Western Blot analysis of signaling proteins.

In Vitro Metabolism Assay using LC-MS/MS

This compound is an ideal internal standard for quantifying the metabolism of Quinaldic Acid in in vitro systems like human liver microsomes (HLM).

Materials:

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system

-

Quinaldic Acid

-

This compound (as internal standard)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for protein precipitation)

-

LC-MS/MS system

Procedure:

-

Incubation:

-

Prepare a reaction mixture containing HLM, phosphate buffer, and Quinaldic Acid in a microcentrifuge tube.

-

Pre-warm the mixture at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Quenching and Sample Preparation:

-

Stop the reaction by adding ice-cold acetonitrile containing a known concentration of this compound as the internal standard.

-

Vortex and centrifuge to precipitate the proteins.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the sample into the LC-MS/MS system.

-

Separate the analyte (Quinaldic Acid) and the internal standard (this compound) using a suitable C18 column and mobile phase gradient.

-

Detect and quantify the parent compound and any potential metabolites using multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the rate of metabolism of Quinaldic Acid.

-

Caption: Workflow for an in vitro metabolism assay using LC-MS/MS.

References

An In-depth Technical Guide to the Safety and Handling of Quinaldic-d6 Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling guidelines for Quinaldic-d6 Acid. Due to a lack of specific safety data for the deuterated form, this guide is primarily based on information available for its non-deuterated analog, Quinaldic Acid. The isotopic labeling is not expected to significantly alter the chemical's hazardous properties, making these guidelines a reliable proxy.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 2-Quinolinecarboxylic-d6 acid, 2-Carboxyquinoline-d6 |

| CAS Number | 1219802-18-2[1][2] |

| Molecular Formula | C10D6HNO2[1][2] |

| Molecular Weight | 179.205 g/mol [1] |

| Unlabeled CAS | 93-10-7 |

Physical and Chemical Properties

The following data is for the non-deuterated Quinaldic Acid and is considered representative for this compound.

| Property | Value | Source |

| Appearance | Light yellow crystalline solid | |

| Melting Point | 156-158 °C | |

| Solubility | Sparingly soluble in water. | |

| Molecular Weight | 173.17 g/mol |

Hazard Identification and Classification

Quinaldic Acid is classified as a hazardous substance.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 (Respiratory system) | H335: May cause respiratory irritation |

Signal Word: Warning

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated. The following data is for Quinaldic Acid.

| Test | Route | Species | Value |

| LD50 | Intraperitoneal | Mouse | 1000 mg/kg |

| LD50 | Oral | Bird (wild) | 100 mg/kg |

Carcinogenicity:

-

IARC: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.

Experimental Protocols: Safe Handling and Personal Protection

Adherence to the following protocols is crucial for the safe handling of this compound in a laboratory setting.

5.1. Engineering Controls:

-

Work in a well-ventilated area.

-

Use a local exhaust ventilation system or a chemical fume hood to minimize exposure to dust.

-

Ensure safety showers and eye wash stations are readily accessible.

5.2. Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear approved safety goggles or a face shield.

-

Skin Protection:

-

Wear protective gloves (inspect before use).

-

Use proper glove removal technique to avoid skin contact.

-

Wear appropriate protective clothing to prevent skin exposure.

-

-

Respiratory Protection: For nuisance levels of dust, use a NIOSH-approved N95 or P1 dust mask.

5.3. Handling Procedures:

-

Avoid formation of dust.

-

Avoid breathing dust, vapors, mist, or gas.

-

Wash hands thoroughly after handling.

-

Keep container tightly closed when not in use.

-

Store in a cool, dark place away from incompatible materials such as oxidizing agents.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.

-

Containment and Cleaning: Sweep up and shovel the material. Keep in suitable, closed containers for disposal. Do not let the product enter drains.

Disposal Considerations

-

Dispose of this material and its container as hazardous waste.

-

Offer surplus and non-recyclable solutions to a licensed disposal company.

-

Contaminated packaging should be disposed of as an unused product.

Visualizations

References

Solubility Profile of Quinaldic-d6 Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Quinaldic-d6 Acid in various common laboratory solvents. Understanding the solubility of this isotopically labeled compound is critical for its application in a wide range of research and development activities, including its use as an internal standard in mass spectrometry-based studies. Due to the limited availability of specific solubility data for the deuterated form, this document leverages data from its non-deuterated counterpart, Quinaldic Acid, as a reliable proxy. The minor structural difference arising from deuterium substitution is not expected to significantly impact its macroscopic solubility characteristics.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that dictates its handling, formulation, and application. The following table summarizes the available quantitative and qualitative solubility data for Quinaldic Acid, which can be considered indicative for this compound.

| Solvent | Solubility | Temperature (°C) | Observations |

| Water | 14 mg/mL[1] | 25 | Moderately soluble.[2] |

| Dimethyl Sulfoxide (DMSO) | 35 mg/mL | Not Specified | |

| Ethanol | Soluble[3] | Not Specified | Freely soluble. |

| Acetone | Soluble[3] | Not Specified | Freely soluble. |

Experimental Protocol for Solubility Determination

While specific experimental details for determining the solubility of this compound were not found, a general and widely accepted method for assessing the solubility of a solid compound in a liquid solvent is the equilibrium solubility method. This protocol provides a standardized approach to obtaining reliable and reproducible solubility data.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, DMSO, ethanol)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Dilute the filtered sample solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) of the standards against their known concentrations.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation: Calculate the solubility of this compound in the solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the equilibrium solubility method.

References

Methodological & Application

Application Notes and Protocols for the Use of Quinaldic-d6 Acid as an Internal Standard in LC-MS/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of bioanalysis and drug development, the accurate quantification of analytes in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high sensitivity and selectivity. However, matrix effects, sample preparation variability, and instrument fluctuations can introduce significant errors. The use of a stable isotope-labeled internal standard (SIL-IS) is a robust strategy to mitigate these variabilities. Quinaldic-d6 Acid, a deuterated analog of Quinaldic Acid, serves as an ideal internal standard for the quantification of its non-labeled counterpart and structurally related compounds. Its physicochemical properties closely mimic the analyte of interest, ensuring it behaves similarly throughout the analytical workflow, from extraction to detection, thereby correcting for potential inaccuracies.

This document provides detailed application notes and protocols for the utilization of this compound as an internal standard for the quantitative analysis of Quinaldic Acid in biological samples, such as plasma, using LC-MS/MS.

Signaling Pathways and Logical Relationships

The analytical workflow for employing this compound as an internal standard follows a logical progression from sample preparation to data analysis. The core principle is the addition of a known amount of the internal standard to the sample at the earliest stage, allowing it to track the analyte through the entire process.

Experimental Workflow Diagram

Quantitative Data Summary

The following tables present representative quantitative data for a typical validation of an LC-MS/MS method using this compound as an internal standard for the analysis of Quinaldic Acid in plasma.

Table 1: Calibration Curve for Quinaldic Acid in Plasma

| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | % Accuracy |

| 1.0 | 0.025 ± 0.002 | 102.5 |

| 2.5 | 0.063 ± 0.004 | 101.2 |

| 5.0 | 0.128 ± 0.007 | 102.4 |

| 10.0 | 0.255 ± 0.011 | 102.0 |

| 25.0 | 0.640 ± 0.025 | 102.4 |

| 50.0 | 1.275 ± 0.048 | 99.6 |

| 100.0 | 2.558 ± 0.091 | 100.3 |

| 250.0 | 6.395 ± 0.215 | 99.9 |

| 500.0 | 12.780 ± 0.430 | 99.8 |

-

Linear Range: 1.0 - 500.0 ng/mL

-

Correlation Coefficient (r²): > 0.998

-

Weighting: 1/x²

Table 2: Precision and Accuracy of Quality Control (QC) Samples

| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18, 3 days) |

| Mean Conc. ± SD (ng/mL) | Precision (%CV) | ||

| LLOQ | 1.0 | 1.03 ± 0.08 | 7.8 |

| Low | 3.0 | 2.95 ± 0.15 | 5.1 |

| Medium | 75.0 | 76.8 ± 3.1 | 4.0 |

| High | 400.0 | 405.2 ± 12.5 | 3.1 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low | 3.0 | 92.5 | 98.7 |

| High | 400.0 | 95.1 | 101.2 |

Experimental Protocols

Materials and Reagents

-

Quinaldic Acid (Analyte)

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ultrapure Water

-

Control Human Plasma

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of Quinaldic Acid and this compound and dissolve each in 1 mL of methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions of Quinaldic Acid by serially diluting the stock solution with 50:50 (v/v) acetonitrile/water. These solutions will be used to prepare calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile/water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for calibration standards, quality control samples, and unknown samples.

-

To each tube, add 50 µL of the respective sample (blank plasma for calibration curve, spiked plasma for QCs, or study sample).

-

Add 10 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except for the blank matrix samples.

-

For the calibration curve, add 10 µL of the corresponding Quinaldic Acid working standard solution to the blank plasma samples. For QC and unknown samples, add 10 µL of 50:50 acetonitrile/water.

-

Vortex mix for 10 seconds.

-

Add 200 µL of cold acetonitrile to each tube to precipitate proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water/Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds and centrifuge at 4,000 rpm for 5 minutes.

-

Transfer the supernatant to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters and may require optimization for specific instrumentation.

Liquid Chromatography

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3.0 min: Linear gradient to 95% B

-

3.0-4.0 min: Hold at 95% B

-

4.0-4.1 min: Return to 5% B

-

4.1-5.0 min: Re-equilibration at 5% B

-

Tandem Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Spray Voltage: +4500 V

-

Temperature: 500°C

-

MRM Transitions:

-

Quinaldic Acid: Precursor Ion (Q1) m/z 174.1 → Product Ion (Q3) m/z 128.1

-

This compound (IS): Precursor Ion (Q1) m/z 180.1 → Product Ion (Q3) m/z 134.1

-

-

Collision Energy: Optimized for the specific instrument, typically in the range of 15-30 eV.

Data Analysis and Quantification

-

Integrate the peak areas for the specified MRM transitions of Quinaldic Acid and this compound.

-

Calculate the peak area ratio of the analyte to the internal standard for all standards, QCs, and unknown samples.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

-

Perform a linear regression analysis with a weighting factor of 1/x² to determine the best fit.

-

Determine the concentration of Quinaldic Acid in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The use of this compound as an internal standard provides a highly reliable and robust method for the quantitative analysis of Quinaldic Acid in biological matrices by LC-MS/MS. The detailed protocol and representative data presented herein demonstrate the effectiveness of this approach in achieving the accuracy, precision, and reliability required for regulated bioanalysis and drug development research. Proper method validation is crucial before applying this protocol to the analysis of study samples.

Application Note: Quantitative Analysis of Kynurenine Pathway Metabolites by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kynurenine pathway is the primary metabolic route of tryptophan in the body, producing several neuroactive and immunomodulatory metabolites. Dysregulation of this pathway has been implicated in a range of pathologies, including neurodegenerative diseases, psychiatric disorders, and cancer.[1][2][3] Consequently, the accurate and precise quantification of kynurenine pathway metabolites in biological matrices is crucial for understanding disease mechanisms and for the development of novel therapeutic interventions. This application note provides a detailed protocol for the simultaneous quantification of key kynurenine pathway metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the aid of deuterated internal standards.

Principle

This method utilizes a robust LC-MS/MS approach for the sensitive and selective quantification of tryptophan and its key metabolites. The use of stable isotope-labeled internal standards, such as Quinaldic-d6 Acid and others, for each analyte is critical to correct for matrix effects and variations in sample processing, ensuring high accuracy and precision.[4][5] Samples are first deproteinized, and the supernatant is analyzed by LC-MS/MS in multiple reaction monitoring (MRM) mode.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantitative analysis of kynurenine pathway metabolites in human plasma/serum. These values are representative and may vary based on the specific instrumentation and laboratory conditions.

Table 1: Linearity of Kynurenine Pathway Metabolites

| Analyte | Linearity Range (ng/mL) |

| Tryptophan | 48.8 - 25,000 |

| Kynurenine | 6 - 3,000 |

| Kynurenic Acid | 1.2 - 5,000 |

| 3-Hydroxykynurenine | 0.98 - 250 |

| Anthranilic Acid | Data not consistently available in cited literature |

| 3-Hydroxyanthranilic Acid | 1.2 - 5,000 |

| Quinolinic Acid | 125 - 64,000 |

| Xanthurenic Acid | Data not consistently available in cited literature |

| Picolinic Acid | Data not consistently available in cited literature |

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

| Analyte | LOD (ng/mL) | LOQ (ng/mL) |

| Tryptophan | 6 | 16.8 |

| Kynurenine | 1 | 1.61 |

| Kynurenic Acid | 1 | 2.84 |

| Quinolinic Acid | 4 | 11.8 |

Table 3: Method Precision and Recovery

| Analyte | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Extraction Recovery (%) |

| Tryptophan | < 12 | < 12 | 94 - 107 |

| Kynurenine | < 12 | < 12 | 94 - 107 |

| Kynurenic Acid | < 12 | < 12 | 94 - 105 |

| Quinolinic Acid | < 12.46 | < 12.46 | ~100 |

Visualizations

Caption: The Kynurenine Pathway of Tryptophan Metabolism.

Caption: General workflow for kynurenine pathway metabolite analysis.

Experimental Protocols

Materials and Reagents

-

Metabolite standards: Tryptophan, Kynurenine, Kynurenic Acid, 3-Hydroxykynurenine, Anthranilic Acid, 3-Hydroxyanthranilic Acid, Quinolinic Acid, Xanthurenic Acid, Picolinic Acid.

-

Stable isotopically labeled internal standards (IS): Tryptophan-d5, Kynurenine-d4, Kynurenic Acid-d5, this compound, etc.

-

LC-MS grade acetonitrile, methanol, and water.

-

LC-MS grade formic acid.

-

Human plasma/serum (for calibration standards and quality controls).

Standard and Internal Standard Stock Solution Preparation

-

Prepare individual stock solutions of each analyte and internal standard in a suitable solvent (e.g., methanol, 1M HCl, or water) at a concentration of 1 mg/mL.

-

From the individual stock solutions, prepare a combined working standard solution containing all analytes at a known concentration.

-

Similarly, prepare a combined internal standard working solution containing all deuterated standards.

Sample Preparation

This protocol is a general guideline; optimization may be required for different sample volumes or matrices.

-

Thaw frozen plasma/serum samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of plasma/serum sample.

-

Add 20 µL of the combined internal standard working solution.

-

Vortex briefly (approximately 30 seconds).

-

Add 200 µL of ice-cold methanol or acetonitrile for protein precipitation.

-

Vortex thoroughly for 30 seconds.

-

Incubate at -20°C for 30 minutes to enhance protein precipitation.

-

Centrifuge at 18,000 x g for 20 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Dry the supernatant under a gentle stream of nitrogen gas at room temperature or using a vacuum concentrator.

-

Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., water with 0.1% formic acid).

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC) System: A UPLC or HPLC system capable of binary gradient elution.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters (Example):

-

Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 30 - 40°C.

-

Injection Volume: 5 - 20 µL.

-

Gradient: A stepwise or linear gradient should be optimized to ensure separation of all analytes.

MS Parameters (Example):

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard must be optimized.

Data Analysis and Quantification

-

Integrate the chromatographic peaks for each analyte and its corresponding internal standard.

-

Calculate the peak area ratio of the analyte to its internal standard.

-

Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations using a linear regression model.

-

Determine the concentration of the analytes in the unknown samples from the calibration curve.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and sensitive platform for the quantitative analysis of kynurenine pathway metabolites in biological samples. The use of deuterated internal standards is essential for achieving the high accuracy and precision required in research and clinical settings. This methodology can be a valuable tool for investigating the role of the kynurenine pathway in various diseases and for monitoring the efficacy of therapeutic interventions.

References

- 1. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Application Notes & Protocols: Quinaldic-d6 Acid for Metabolic Flux Analysis of Tryptophan

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the principles and protocols for utilizing stable isotope-labeled compounds, such as a deuterated form of quinaldic acid's precursor, tryptophan, for metabolic flux analysis. While direct use of Quinaldic-d6 Acid as a tracer is not a standard methodology, this document outlines the established approach of using stable isotope-labeled tryptophan (e.g., Tryptophan-d5) to trace its metabolic fate through various pathways, including the one leading to quinaldic acid. This technique is invaluable for understanding the dynamics of tryptophan metabolism in both healthy and diseased states.[1][2][3]

Tryptophan is an essential amino acid with several critical metabolic fates, primarily through the kynurenine, serotonin, and indole pathways.[3] Dysregulation of these pathways has been implicated in a range of pathologies, including neurodegenerative diseases, cancer, and psychiatric disorders.[4] Stable isotope tracing, coupled with mass spectrometry, allows for the precise quantification of metabolic fluxes, providing deep insights into disease mechanisms and the effects of therapeutic agents.

Overview of Tryptophan Metabolism

Tryptophan is metabolized through three main pathways:

-

Kynurenine Pathway: Accounting for approximately 95% of tryptophan catabolism, this pathway produces several neuroactive and immunomodulatory metabolites, including kynurenine, kynurenic acid, and quinolinic acid. Quinaldic acid and its derivatives, such as 8-hydroxyquinaldic acid, are downstream metabolites in this pathway.

-

Serotonin Pathway: This pathway is responsible for the synthesis of the neurotransmitter serotonin and the hormone melatonin. Although it accounts for a small percentage of tryptophan metabolism, it is vital for regulating mood, sleep, and appetite.

-

Indole Pathway: Gut microbiota metabolize tryptophan to produce various indole derivatives, which have significant effects on host physiology and immunity.

Principle of Metabolic Flux Analysis using Stable Isotope Labeling

Metabolic flux analysis (MFA) is a technique used to quantify the rates (fluxes) of metabolic reactions in a biological system. By introducing a stable isotope-labeled substrate (e.g., Tryptophan-d5) into a cell culture or in vivo model, researchers can trace the incorporation of the isotope label into downstream metabolites. The rate of appearance and the distribution of the labeled isotopes in these metabolites are measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This data, combined with a stoichiometric model of the metabolic network, allows for the calculation of intracellular fluxes.

Experimental Protocols

The following protocols provide a general framework for conducting metabolic flux analysis of tryptophan metabolism using a stable isotope-labeled tryptophan tracer.

Protocol 1: In Vitro Metabolic Labeling in Cell Culture

Objective: To quantify the flux of tryptophan through the kynurenine pathway in a specific cell line.

Materials:

-

Cell line of interest (e.g., HT-29 colon cancer cells, primary neurons)

-

Complete cell culture medium

-

Stable isotope-labeled tryptophan (e.g., L-Tryptophan-d5)

-

Phosphate-buffered saline (PBS)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Internal standards for key metabolites (e.g., 13C-labeled kynurenine, 13C-labeled quinolinic acid)

-

Cell scraper

-

Centrifuge tubes

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

-

Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and grow to the desired confluency (typically 80-90%).

-

Media Preparation: Prepare the labeling medium by supplementing the base medium with a known concentration of L-Tryptophan-d5. The concentration should be optimized for the specific cell line and experimental goals.

-

Labeling:

-

Aspirate the standard culture medium from the cells.

-

Wash the cells twice with pre-warmed PBS.

-

Add the prepared labeling medium to the cells.

-

-

Time-Course Experiment: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the dynamic incorporation of the label.

-

Metabolite Extraction:

-

At each time point, aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol containing internal standards to each well.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Vortex the tubes vigorously and incubate at -20°C for 30 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant containing the metabolites to a new tube.

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

-

Sample Reconstitution and Analysis:

-

Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water).

-

Analyze the samples using a targeted LC-MS/MS method to quantify the labeled and unlabeled forms of tryptophan and its downstream metabolites.

-

Protocol 2: In Vivo Metabolic Labeling in Animal Models

Objective: To investigate the systemic tryptophan metabolism and the production of kynurenine pathway metabolites in a living organism.

Materials:

-

Animal model (e.g., mice, rats)

-

Stable isotope-labeled tryptophan (e.g., L-Tryptophan-d5) formulated for injection or oral gavage

-

Anesthesia

-

Blood collection supplies (e.g., heparinized tubes)

-

Tissue collection tools

-

Homogenizer

-

Protein precipitation solution (e.g., perchloric acid or methanol)

-

LC-MS/MS system

Procedure:

-

Tracer Administration: Administer a bolus dose or a continuous infusion of L-Tryptophan-d5 to the animal. The route and dosage will depend on the experimental design.

-

Sample Collection: At designated time points, collect blood samples into heparinized tubes. For terminal experiments, collect tissues of interest (e.g., liver, brain, kidney).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Tissue Homogenization: Homogenize the collected tissues in a suitable buffer on ice.

-

Metabolite Extraction:

-

To the plasma or tissue homogenate, add a protein precipitation solution (e.g., 2 volumes of ice-cold methanol or an equal volume of 10% perchloric acid).

-

Vortex and incubate on ice to precipitate proteins.

-

Centrifuge at high speed to pellet the protein.

-

Collect the supernatant containing the metabolites.

-

-

Sample Preparation and Analysis:

-

The subsequent steps of drying, reconstitution, and LC-MS/MS analysis are similar to the in vitro protocol.

-

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be organized into clear and concise tables.

Table 1: Isotopic Enrichment of Tryptophan Metabolites in HT-29 Cells

| Metabolite | Time (hours) | % Labeled (M+5) |

| Tryptophan | 0 | 0.0 ± 0.0 |

| 4 | 98.2 ± 0.5 | |

| 8 | 99.1 ± 0.3 | |

| 24 | 99.5 ± 0.2 | |

| Kynurenine | 0 | 0.0 ± 0.0 |

| 4 | 45.3 ± 2.1 | |

| 8 | 78.6 ± 3.4 | |

| 24 | 92.1 ± 1.8 | |

| Kynurenic Acid | 0 | 0.0 ± 0.0 |

| 4 | 15.7 ± 1.5 | |

| 8 | 35.2 ± 2.8 | |

| 24 | 65.4 ± 4.1 | |

| Quinolinic Acid | 0 | 0.0 ± 0.0 |

| 4 | 5.2 ± 0.8 | |

| 8 | 12.8 ± 1.3 | |

| 24 | 28.9 ± 2.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Metabolic Flux Rates Calculated from Isotopic Labeling Data

| Metabolic Flux | Control Condition (nmol/10^6 cells/hr) | Treated Condition (nmol/10^6 cells/hr) | p-value |

| Tryptophan uptake | 15.2 ± 1.8 | 14.8 ± 2.1 | >0.05 |

| Tryptophan -> Kynurenine | 10.5 ± 1.2 | 18.9 ± 2.5 | <0.01 |

| Kynurenine -> Kynurenic Acid | 2.1 ± 0.4 | 3.5 ± 0.6 | <0.05 |

| Kynurenine -> Anthranilic Acid | 8.4 ± 1.0 | 15.4 ± 2.0 | <0.01 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Tryptophan Metabolic Pathways

Caption: Major metabolic pathways of L-tryptophan.

Experimental Workflow for Metabolic Flux Analysis

Caption: General workflow for stable isotope-based metabolic flux analysis.

Logical Relationship of Tryptophan Dysregulation and Disease

Caption: Logical flow from inflammation to tryptophan-related pathology.

References

- 1. benchchem.com [benchchem.com]

- 2. Stable isotope-labeled tryptophan as a precursor for studying the disposition of quinolinic acid in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unraveling the Complexities of Tryptophan Metabolism - Creative Proteomics Blog [creative-proteomics.com]

- 4. A Tryptophan Metabolite, 8-Hydroxyquinaldic Acid, Exerts Antiproliferative and Anti-Migratory Effects on Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput LC-MS/MS Assay for Quinaldic Acid in Biological Matrices using Quinaldic-d6 Acid as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinaldic acid, a metabolite of tryptophan degradation via the kynurenine pathway, is implicated in various physiological and pathological processes.[1] It is formed from the dehydroxylation of kynurenic acid and is excreted in urine.[1] Altered levels of quinaldic acid have been associated with conditions such as chronic alcoholism.[1] Furthermore, it has demonstrated anti-proliferative effects in cancer cells by modulating signaling pathways involving ERK, p38, CREB, and Akt kinases.[2] Given its emerging biological significance, a robust and reliable analytical method for the quantification of quinaldic acid in biological samples is essential for advancing research in these areas.

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of quinaldic acid in plasma and urine. The use of a stable isotope-labeled internal standard, quinaldic-d6 acid, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[3]

Experimental Workflow

The overall experimental workflow for the analysis of quinaldic acid is depicted below.

Caption: A schematic of the LC-MS/MS workflow for quinaldic acid analysis.

Tryptophan Metabolism via the Kynurenine Pathway

Quinaldic acid is a downstream metabolite in the kynurenine pathway, the primary route for tryptophan catabolism.

Caption: Simplified diagram of the kynurenine pathway leading to quinaldic acid.